

Spectroscopic Characterization of 3-Methoxy-5-nitropyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-5-nitropyridin-2-ol

Cat. No.: B1593174

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound **3-Methoxy-5-nitropyridin-2-ol**. While experimental data for this specific molecule is not readily available in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral features. By analyzing the influence of the methoxy, nitro, and pyridinol functional groups on the pyridine core, this guide offers a robust framework for researchers engaged in the synthesis, identification, and application of this and structurally related compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, ensuring a high degree of scientific integrity and practical utility for professionals in drug development and chemical research.

Introduction: The Significance of 3-Methoxy-5-nitropyridin-2-ol

3-Methoxy-5-nitropyridin-2-ol is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups. The pyridine ring is a common scaffold in numerous pharmaceuticals, and the presence of an electron-donating methoxy group, an electron-withdrawing nitro group, and a hydroxyl group (in the pyridin-2-ol tautomer) imparts a unique electronic and steric profile. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound after synthesis and for elucidating its role in further chemical transformations. This guide provides a detailed exposition of the expected spectroscopic data.

Synthesis of 3-Methoxy-5-nitropyridin-2-ol

A documented synthesis of **3-Methoxy-5-nitropyridin-2-ol** provides the necessary context for its characterization. The following protocol is based on a known procedure[1]:

Experimental Protocol: Synthesis of **3-Methoxy-5-nitropyridin-2-ol**[1]

- Step 1: Methylation of 2,3-dihydroxypyridine. To a solution of 2,3-dihydroxypyridine (22.0 g, 0.20 mole) and sodium hydroxide (8.6 g, 0.215 mole) in distilled water (75 ml), cooled to 5°C, dimethyl sulfate (25.0 g, 0.21 mole) is added dropwise. The reaction mixture is stirred for 20 hours, allowing it to warm to room temperature slowly.
- Step 2: Removal of Water. The water is removed in *vacuo* at approximately 65°C to yield a syrup.
- Step 3: Nitration. The syrup is dissolved in concentrated sulfuric acid (50-60 ml) at 5°C. A cold mixture of concentrated nitric acid (20 ml) in concentrated sulfuric acid (20 ml) is added at a rate that maintains the reaction temperature between 10°C and 15°C.
- Step 4: Quenching and Precipitation. After the addition is complete, the mixture is stirred for 30 minutes at 5°C and then poured onto approximately 400 ml of ice.
- Step 5: Isolation and Recrystallization. The resulting red precipitate is collected by filtration and recrystallized from water to yield the final product.

The successful synthesis of the target compound necessitates its thorough spectroscopic verification, as detailed in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **3-Methoxy-5-nitropyridin-2-ol** is expected to be relatively simple, exhibiting signals for the methoxy protons and the two aromatic protons on the pyridine ring. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ^1H NMR Data for **3-Methoxy-5-nitropyridin-2-ol**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
OCH ₃	3.9 - 4.1	Singlet (s)	3H	The methoxy group is deshielded by the adjacent oxygen and the aromatic ring.
H-4	7.8 - 8.0	Doublet (d)	1H	This proton is deshielded by the adjacent nitro group and is coupled to H-6.
H-6	8.5 - 8.7	Doublet (d)	1H	This proton is significantly deshielded by the electron-withdrawing nitro group at the para position and the ring nitrogen. It is coupled to H-4.
OH/NH	Broad singlet	1H		The chemical shift of the hydroxyl/amide proton is variable and depends on the solvent and concentration.

Causality in ¹H NMR Chemical Shifts:

- The methoxy protons appear as a singlet as there are no adjacent protons to couple with.

- The aromatic protons (H-4 and H-6) will appear as doublets due to mutual coupling (ortho-coupling). The proton at the 6-position is expected to be further downfield due to the strong deshielding effect of the para-nitro group.
- The -OH proton of the pyridin-2-ol tautomer (or the -NH proton of the 2-pyridone tautomer) will likely be a broad signal that may exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of six distinct carbon environments is anticipated.

Table 2: Predicted ¹³C NMR Data for **3-Methoxy-5-nitropyridin-2-ol**

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
OCH ₃	55 - 60	Typical chemical shift for a methoxy carbon attached to an aromatic ring.
C-2	158 - 162	This carbon is attached to both an oxygen and a nitrogen, leading to a significant downfield shift.
C-3	145 - 150	Attached to the electron-donating methoxy group, its chemical shift is influenced by resonance.
C-4	120 - 125	This carbon is ortho to the electron-withdrawing nitro group.
C-5	140 - 145	Directly attached to the nitro group, this carbon will be significantly deshielded.
C-6	135 - 140	This carbon is deshielded by the ring nitrogen and the meta-nitro group.

Expert Insights on ¹³C NMR:

The chemical shifts are highly dependent on the electronic environment. The carbon bearing the nitro group (C-5) and the carbon at the 2-position (C-2) are expected to be the most downfield due to the strong deshielding effects of the nitro group and the heteroatoms (O and N), respectively.

Infrared (IR) Spectroscopy

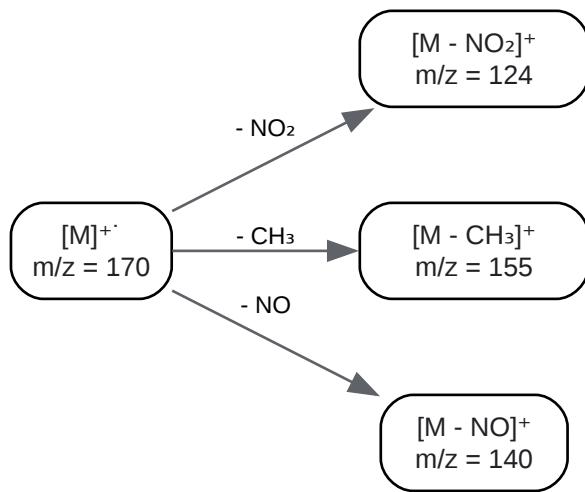
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **3-Methoxy-5-nitropyridin-2-ol**

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3400 - 3200 (broad)	O-H / N-H	Stretching
3100 - 3000	C-H (aromatic)	Stretching
2950 - 2850	C-H (methoxy)	Stretching
1660 - 1640	C=O (amide I)	Stretching (in pyridone tautomer)
1600 - 1580	C=C / C=N	Ring Stretching
1550 - 1500	N-O (asymmetric)	Stretching (nitro group)
1350 - 1300	N-O (symmetric)	Stretching (nitro group)
1250 - 1200	C-O (methoxy)	Asymmetric Stretching
1050 - 1000	C-O (methoxy)	Symmetric Stretching

Interpretation of the IR Spectrum:

- The presence of a broad band in the 3400-3200 cm⁻¹ region would be indicative of the O-H or N-H stretching, confirming the presence of the pyridinol/pyridone functionality.
- Strong absorption bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.
- A strong band in the 1660-1640 cm⁻¹ region would suggest a significant contribution from the 2-pyridone tautomer.
- The presence of C-O stretching bands for the methoxy group further confirms the structure.


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Expected Mass Spectrum Data:

- Molecular Ion (M^+): The molecular weight of **3-Methoxy-5-nitropyridin-2-ol** ($C_6H_6N_2O_4$) is 170.12 g/mol. A prominent molecular ion peak at $m/z = 170$ is expected in the mass spectrum.
- Key Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO_2 (mass = 46) and NO (mass = 30). For this molecule, we can predict the following fragments:
 - Loss of NO_2 : $[M - NO_2]^+$ at $m/z = 124$.
 - Loss of CH_3 from the methoxy group: $[M - CH_3]^+$ at $m/z = 155$.
 - Loss of CO from the pyridone ring: This is a common fragmentation for pyridones.

Diagram of a Plausible Mass Spectrometry Fragmentation Pathway:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Methoxy-5-nitropyridin-2-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593174#spectroscopic-data-nmr-ir-ms-for-3-methoxy-5-nitropyridin-2-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com